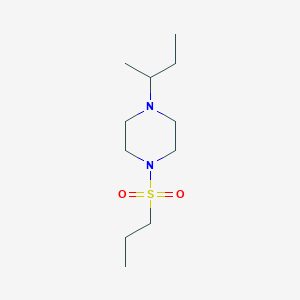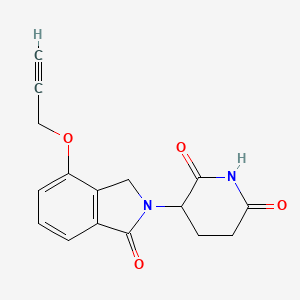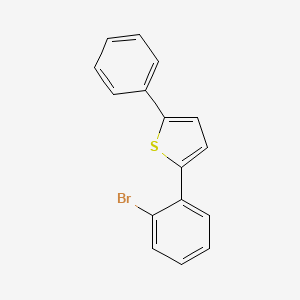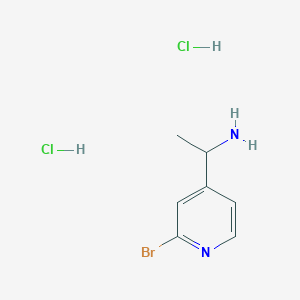
1-(Butan-2-yl)-4-(propylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Butan-2-yl)-4-(propylsulfonyl)pipérazine est un composé organique appartenant à la famille des pipérazines. Les pipérazines sont des amines hétérocycliques qui ont un large éventail d'applications en chimie médicinale et en pharmacie. Ce composé particulier est caractérisé par la présence d'un groupe butan-2-yl et d'un groupe propylsulfonyl liés au cycle pipérazine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(Butan-2-yl)-4-(propylsulfonyl)pipérazine implique généralement la réaction de la pipérazine avec un halogénure de butan-2-yle et du chlorure de propylsulfonyle. La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement conduite dans un solvant organique tel que le dichlorométhane ou le toluène à une plage de température de 0 à 50 °C.
Méthodes de production industrielle
Dans un environnement industriel, la production de 1-(Butan-2-yl)-4-(propylsulfonyl)pipérazine peut impliquer des réacteurs à écoulement continu pour garantir la qualité et le rendement constants du produit. L'utilisation de systèmes automatisés permet un contrôle précis des conditions de réaction, y compris la température, la pression et les concentrations des réactifs. Le produit final est généralement purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(Butan-2-yl)-4-(propylsulfonyl)pipérazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe sulfonyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium en milieu aqueux ou alcoolique.
Principaux produits formés
Oxydation : Formation de dérivés de sulfone.
Réduction : Formation d'amines secondaires.
Substitution : Formation de diverses pipérazines substituées en fonction du nucléophile utilisé.
Applications de la recherche scientifique
La 1-(Butan-2-yl)-4-(propylsulfonyl)pipérazine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour ses effets potentiels sur les systèmes biologiques, y compris l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquêtée pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et analgésiques.
Industrie : Utilisée dans le développement de nouveaux matériaux et comme catalyseur dans certaines réactions chimiques.
Mécanisme d'action
Le mécanisme d'action de la 1-(Butan-2-yl)-4-(propylsulfonyl)pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber l'activité enzymatique en se liant au site actif ou au site allostérique, empêchant ainsi la liaison du substrat. Dans les voies de signalisation médiées par les récepteurs, le composé peut agir comme un agoniste ou un antagoniste, modulant l'activité du récepteur et les voies de signalisation en aval.
Applications De Recherche Scientifique
1-(Butan-2-yl)-4-(propylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(Butan-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(Butan-2-yl)pipérazine : Manque le groupe propylsulfonyle, ce qui la rend moins polaire et potentiellement moins réactive.
4-(Propylsulfonyl)pipérazine : Manque le groupe butan-2-yl, ce qui peut affecter son affinité de liaison et sa spécificité.
1-(Butan-2-yl)-2-méthylpipérazine : Contient un groupe méthyle au lieu du groupe propylsulfonyle, ce qui conduit à des propriétés chimiques et biologiques différentes.
Unicité
La 1-(Butan-2-yl)-4-(propylsulfonyl)pipérazine est unique en raison de la présence à la fois de groupes butan-2-yl et propylsulfonyle, qui confèrent une réactivité chimique et une activité biologique distinctes. La combinaison de ces groupes fonctionnels permet des applications polyvalentes dans divers domaines, y compris la chimie médicinale et les procédés industriels.
Propriétés
Formule moléculaire |
C11H24N2O2S |
|---|---|
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
1-butan-2-yl-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C11H24N2O2S/c1-4-10-16(14,15)13-8-6-12(7-9-13)11(3)5-2/h11H,4-10H2,1-3H3 |
Clé InChI |
VXXCRGVHRAAIGO-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)N1CCN(CC1)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)

![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)





